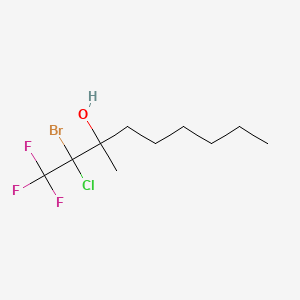
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- is an organic compound that belongs to the class of halogenated alcohols This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the halogenation of 3-Nonanol, followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong halogenating agents such as bromine and chlorine, as well as catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and purity of the compound produced.
Análisis De Reacciones Químicas
Types of Reactions
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows the compound to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane: A halogenated compound with similar functional groups but a different carbon backbone.
3-Bromo-1,1,1-trifluoro-2-propanol: Another halogenated alcohol with comparable chemical properties.
Uniqueness
3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- is unique due to its specific combination of halogen atoms and the nonanol backbone
Propiedades
Número CAS |
141583-90-6 |
|---|---|
Fórmula molecular |
C10H17BrClF3O |
Peso molecular |
325.59 g/mol |
Nombre IUPAC |
2-bromo-2-chloro-1,1,1-trifluoro-3-methylnonan-3-ol |
InChI |
InChI=1S/C10H17BrClF3O/c1-3-4-5-6-7-8(2,16)9(11,12)10(13,14)15/h16H,3-7H2,1-2H3 |
Clave InChI |
ZTYVNUKJICCEPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C(C(F)(F)F)(Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


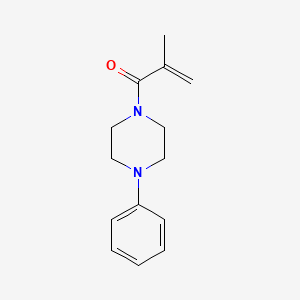


![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
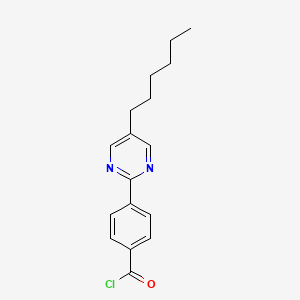
![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)

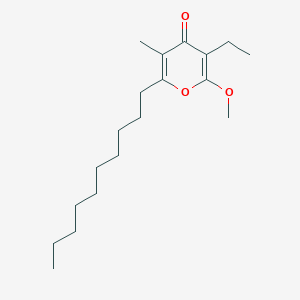

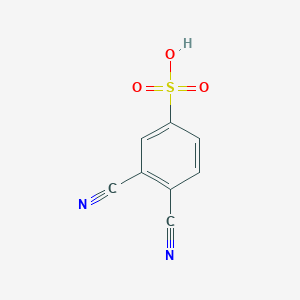

![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
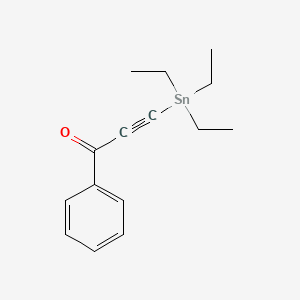
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
